

An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(4-Oxopiperidin-1-yl)acetonitrile

Cat. No.: B1302792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, safety information, and relevant experimental considerations for **2-(4-Oxopiperidin-1-yl)acetonitrile**. The information is structured to serve as a practical resource for professionals in research and development.

Chemical and Physical Properties

2-(4-Oxopiperidin-1-yl)acetonitrile, with CAS Number 259180-65-9, is a piperidine derivative functionalized with a ketone and a nitrile group.^[1] These functional groups make it a versatile intermediate in organic synthesis. The compound's properties are summarized below.

Property	Value	Source
IUPAC Name	2-(4-oxopiperidin-1-yl)acetonitrile	N/A
CAS Number	259180-65-9	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1]
Molecular Weight	138.17 g/mol	[1]
Appearance	Not specified (often a solid or oil)	N/A
log Pow (Octanol/Water Partition Coefficient)	-0.54 (at 25 °C)	

The negative log Pow value indicates that the compound is hydrophilic and bioaccumulation is not expected.

Safety, Handling, and Reactivity

The compound is classified as hazardous. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.

Hazard Class	GHS Classification	Precautionary Statements (Selected)
Flammability	Flammable Liquid, Category 2 (H225)	P210: Keep away from heat, sparks, open flames.
Acute Toxicity	Oral, Dermal, Inhalation, Category 4 (H302 + H312 + H332)	P261: Avoid breathing mist/vapors. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing.
Eye Irritation	Category 2A (H319)	P264: Wash skin thoroughly after handling.

Handling and Storage:

- Work under a chemical fume hood.
- Avoid contact with skin, eyes, and inhalation of vapor or mist.
- Keep the container tightly closed and store in a well-ventilated place.
- Keep away from open flames, hot surfaces, and sources of ignition.
- Take precautionary measures against static discharge.

Reactivity and Stability:

- The product is chemically stable under standard ambient conditions (room temperature).
- Vapors may form an explosive mixture with air.

Experimental Protocols

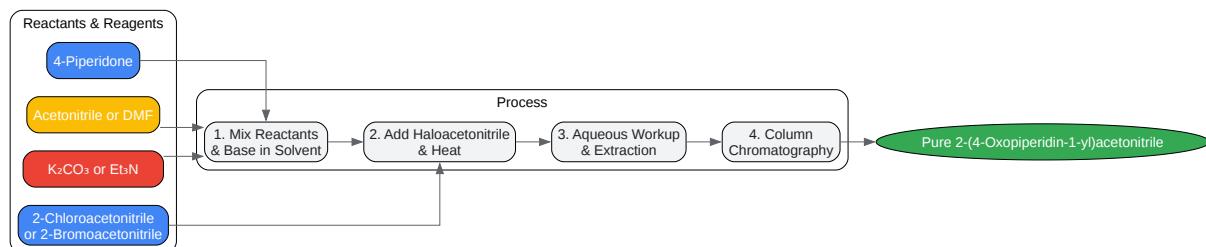
While specific, peer-reviewed synthesis protocols for **2-(4-Oxopiperidin-1-yl)acetonitrile** were not identified in the provided search results, a general and logical synthetic approach involves the N-alkylation of 4-piperidone. This is a common reaction in organic chemistry for forming C-N bonds.

General Synthesis via N-Alkylation (Hypothetical)

This protocol describes a representative procedure for the synthesis of **2-(4-Oxopiperidin-1-yl)acetonitrile** from 4-piperidone and a haloacetonitrile.

- **Reaction Setup:** To a round-bottom flask containing a magnetic stir bar, add 4-piperidone hydrochloride hydrate and a suitable solvent such as acetonitrile or DMF.
- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture. This is necessary to deprotonate the piperidine nitrogen, making it nucleophilic. Stir for 15-30 minutes at room temperature.

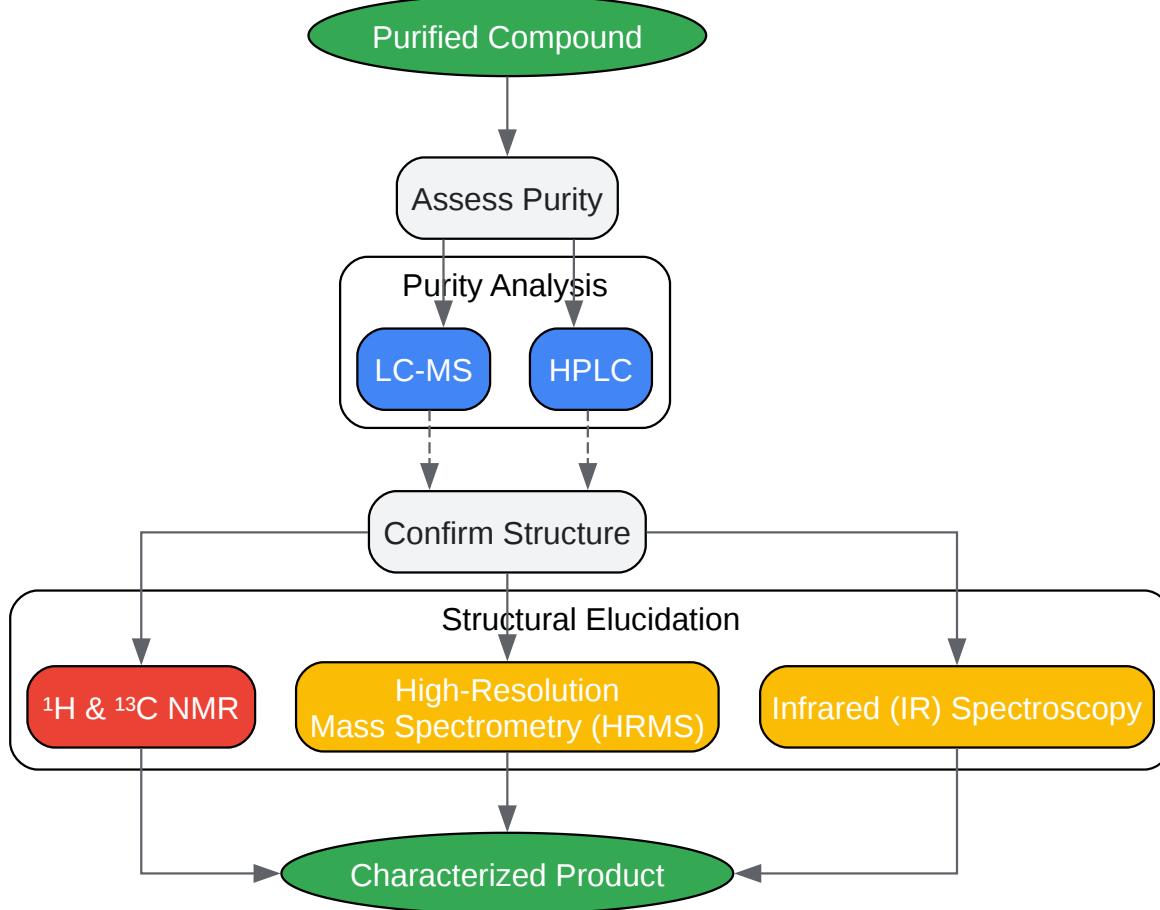
- Alkylation: Add an equimolar amount of 2-chloroacetonitrile or 2-bromoacetonitrile dropwise to the stirring mixture.
- Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove residual salts and DMF.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified using column chromatography on silica gel to yield the pure **2-(4-Oxopiperidin-1-yl)acetonitrile**.

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Caption: Hypothetical workflow for the synthesis of **2-(4-Oxopiperidin-1-yl)acetonitrile**.

General Workflow for Characterization

After synthesis and purification, the identity and purity of the compound must be confirmed. A standard workflow for the characterization of a novel organic compound is outlined below.



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Caption: Standard workflow for the analytical characterization of a synthesized chemical.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the search results detailing specific biological activities or interactions with signaling pathways for **2-(4-Oxopiperidin-1-yl)acetonitrile**. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules, which may themselves be designed for biological targets.

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or rigorous experimental validation.

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References

- 1. scbt.com [scbt.com]
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